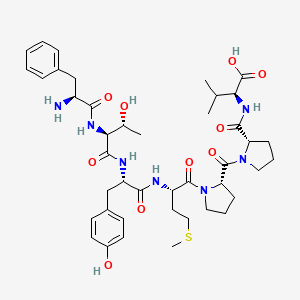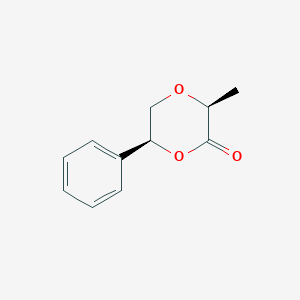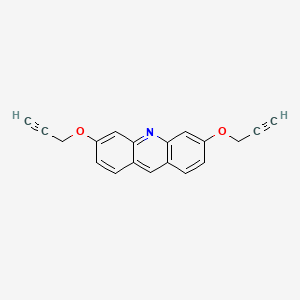![molecular formula C26H36N2O B12527261 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide CAS No. 821007-60-7](/img/structure/B12527261.png)
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide typically involves the reaction of 1-(3,3-diphenylpropyl)piperidine with N,3-dimethylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Sodium azide or sodium cyanide in an organic solvent like acetonitrile at room temperature.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Azides or nitriles.
Applications De Recherche Scientifique
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects in treating conditions such as pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets in the body. The compound binds to certain receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide
- N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-2-phenylacetamide
- N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-benzylurea
Uniqueness
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties.
Propriétés
Numéro CAS |
821007-60-7 |
|---|---|
Formule moléculaire |
C26H36N2O |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C26H36N2O/c1-21(2)20-26(29)27(3)24-14-17-28(18-15-24)19-16-25(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,24-25H,14-20H2,1-3H3 |
Clé InChI |
CEKHXWXLOIFWLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)N(C)C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)

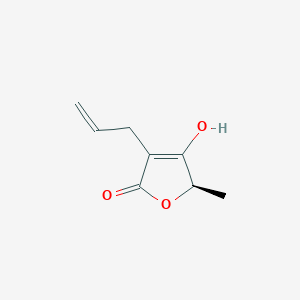
![2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12527216.png)
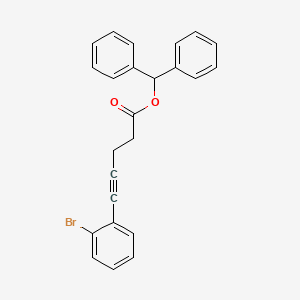
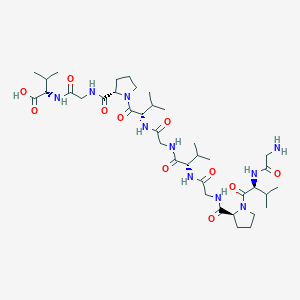

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
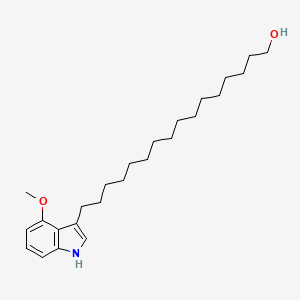
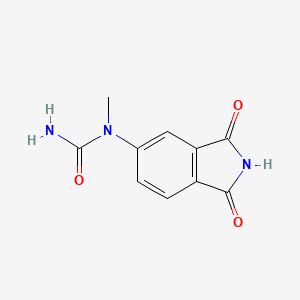
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527244.png)
